

The Definitive Technical Guide to (4-Chloro-1H-indazol-1-yl)methanol

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Compound of Interest

Compound Name: (4-Chloro-1H-indazol-1-yl)methanol

Cat. No.: B11911599

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Executive Summary

(4-Chloro-1H-indazol-1-yl)methanol is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry [1]. The indazole core is widely recognized as a privileged scaffold and a superior bioisostere for phenol and indole, offering enhanced lipophilicity and resistance to phase I/II metabolism [2]. The strategic placement of a chlorine atom at the C4 position provides a robust vector for late-stage functionalization, while the N1-hydroxymethyl group serves as a transient protecting group or a reactive intermediate for further structural elaboration [3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the thermodynamic principles governing its synthesis, and self-validating protocols for its application in drug discovery workflows.

Physicochemical & Structural Profiling

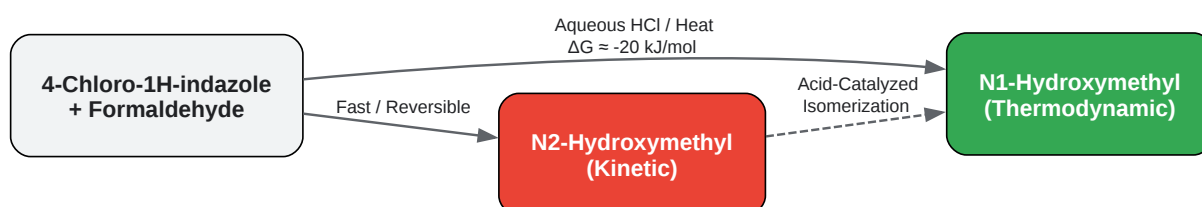
Understanding the baseline properties of **(4-Chloro-1H-indazol-1-yl)methanol** is critical for reaction design, solubility predictions, and purification strategies. The data below summarizes its core quantitative metrics [4].

Property	Value
Chemical Name	(4-Chloro-1H-indazol-1-yl)methanol
CAS Registry Number	1263216-18-7
Molecular Formula	C8H7ClN2O
Molecular Weight	182.61 g/mol
SMILES String	OCN1N=CC2=C1C=CC=C2Cl
Structural Feature	N1-hydroxymethylated halogenated indazole
Storage Conditions	Sealed in dry, cold-chain or room temperature

Mechanistic Insights: The Hydroxymethylation Pathway

The synthesis of N-hydroxymethyl indazoles via the addition of formaldehyde is governed by a delicate balance between kinetic and thermodynamic control [5].

Causality of Regioselectivity: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Kinetically, the N2 position is often more reactive, leading to the rapid formation of the N2-hydroxymethyl intermediate. However, this addition is highly reversible. Under thermodynamic conditions (e.g., extended heating in aqueous acidic media), the system equilibrates to the N1-hydroxymethyl derivative. Density Functional Theory (DFT) calculations and multinuclear NMR studies confirm that the N1-substituted isomer is thermodynamically favored by approximately 20 kJ/mol over the N2-isomer. This preference is driven by the minimization of steric strain and more favorable electronic delocalization across the fused bicyclic system [6].



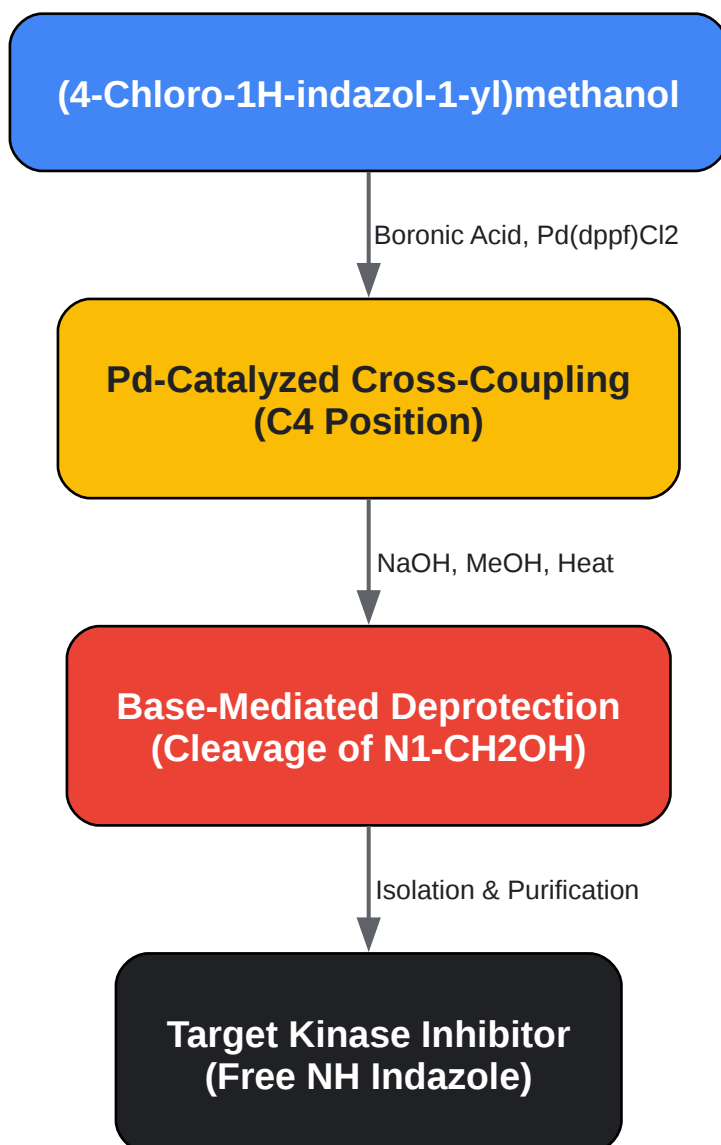
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Regioselective hydroxymethylation of 4-chloroindazole favoring the stable N1-isomer.

Strategic Utility in Medicinal Chemistry

In fragment-based drug discovery (FBDD), the indazole core frequently anchors interactions within the hinge region of protein kinases [2]. The specific use of **(4-Chloro-1H-indazol-1-yl)methanol** offers two distinct synthetic advantages:

- **Catalyst Protection:** Free NH-indazoles can coordinate with and poison palladium catalysts during cross-coupling reactions. The N1-hydroxymethyl group effectively masks the NH moiety, enabling high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4-chloro position [7].
- **Halogen Vectoring:** The C4-chlorine is strategically positioned to explore structure-activity relationships (SAR) without sterically hindering the biologically critical N1/N2 hydrogen-bonding interface [3].



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Synthetic workflow utilizing the N1-hydroxymethyl group as a transient protecting handle.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the in-process controls (IPCs), ensuring the operator can verify success at each critical node.

Protocol A: Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Rationale: Aqueous acidic conditions drive the reversible formaldehyde addition toward the thermodynamic N1 sink [6].

- Initialization: Suspend 4-chloro-1H-indazole (1.0 equiv) in a 37% aqueous formaldehyde solution (10.0 equiv).
- Catalysis: Add a catalytic amount of concentrated HCl (0.1 equiv) to lower the pH and activate the formaldehyde electrophile.
- Thermodynamic Equilibration: Heat the mixture to 60 °C for 12 hours.
 - Causality: The elevated temperature provides the activation energy necessary to overcome the kinetic N2-addition barrier, funneling the intermediate into the stable N1-hydroxymethyl product.
- Validation (IPC): Analyze the reaction mixture via LC-MS. The starting material (expected m/z [M+H]⁺ 153) should be fully consumed, replaced by a single major peak at m/z 183 [M+H]⁺.
- Isolation: Cool the reaction vessel to 0 °C to induce precipitation. Filter the resulting solid and wash with cold water to afford the pure N1-isomer.

Protocol B: Deprotection of the N1-Hydroxymethyl Group

Rationale: The hydroxymethyl group is a hemiaminal derivative that collapses back to the free amine and formaldehyde under basic conditions [7].

- Initialization: Dissolve the C4-functionalized N1-hydroxymethyl indazole in methanol (0.2 M concentration).
- Cleavage: Add 2.0 M aqueous NaOH (3.0 equiv) and stir the solution at 50 °C for 4 hours.
- Validation (IPC): Monitor the reaction by TLC (Ethyl Acetate/Hexane).
 - Causality: The starting material spot will disappear, and a new, significantly more polar spot (the free NH-indazole) will emerge. This R_f shift is due to the loss of the lipophilic -

CH₂OH group and the exposure of the highly polar hydrogen-bond donor (N-H).

- Workup: Neutralize the mixture with 1M HCl, extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the deprotected scaffold.

References

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